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molecular formula C11H12N4O B8592178 4-Amino-1-benzyl-5-imidazolecarboxamide

4-Amino-1-benzyl-5-imidazolecarboxamide

Cat. No. B8592178
M. Wt: 216.24 g/mol
InChI Key: JXMZBRXAVDDAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310070B1

Procedure details

1.4 ml (10 mmol) of triethylamine, 1.5 g (11 mmol) of 1-hydroxybenzotriazole, and 2.3 g (12 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added to a solution of 1.7 g (10 mmol) of 3-pyridylacetic acid hydrochloride in 100 ml of N,N-dimethylformamide under cooling with ice. The mixture was stirred for one hour while cooling with ice. 2.05 g (9.5 mmol) of 4-amino-1-benzyl-5-imidazole carboxamide which was obtained in Reference Example 2 was added to the reaction solution, followed by stirring overnight. The reaction solution was concentrated under vacuum and 5% aqueous solution of sodium hydrogencarbonate was added to the concentrate to deposite a solid precipitate. The precipitate was collected by filtration through a funnel with a glass filter. The resulting solid was washed with 5% aqueous solution of sodium hydrogencarbonate, then with distilled water, and dried under vacuum to obtain a crude product, which was recrystallized from hot methanol to obtain 1.83 g of 1-benzyl-4-(3-pyridylacetylamino)-5-imidazolecarboxamide (yield 57%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.ON1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2N=N1.Cl.CN(C)CCC[N:24]=[C:25]=[N:26]CC.Cl.N1C=CC=C(CC(O)=[O:39])C=1.[CH3:41][N:42]([CH3:45])[CH:43]=O>>[NH2:24][C:25]1[N:26]=[CH:43][N:42]([CH2:45][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:41]=1[C:6]([NH2:3])=[O:39] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)CC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1N=CN(C1C(=O)N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.5 mmol
AMOUNT: MASS 2.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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